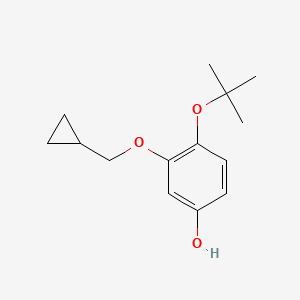
4-Chloro-3-methylpyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylpyridin-2-OL typically involves the chlorination of 3-methylpyridin-2-OL. One common method is the reaction of 3-methylpyridin-2-OL with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methylpyridin-2-OL+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced waste compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-Chloro-3-methylpyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can be reduced to form 3-methylpyridin-2-OL.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 4-substituted-3-methylpyridin-2-OL derivatives.
Oxidation: Formation of 4-chloro-3-carboxypyridin-2-OL.
Reduction: Formation of 3-methylpyridin-2-OL.
科学的研究の応用
4-Chloro-3-methylpyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-3-methylpyridin-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methylpyridin-2-OL
- 2-Chloro-3-methylpyridin-4-OL
- 4-Chloro-2-methylpyridin-3-OL
Uniqueness
4-Chloro-3-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for targeted applications in various fields .
特性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
4-chloro-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) |
InChIキー |
GFAQXZYEGSBYEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CNC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
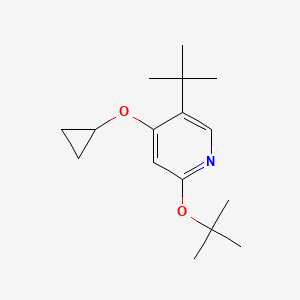
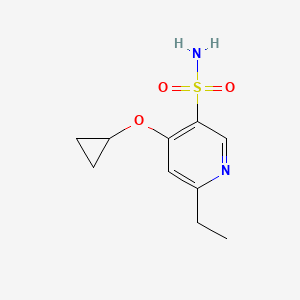
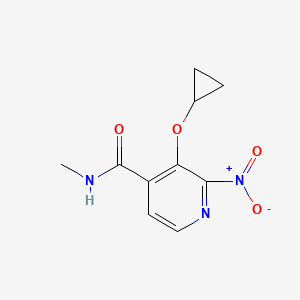

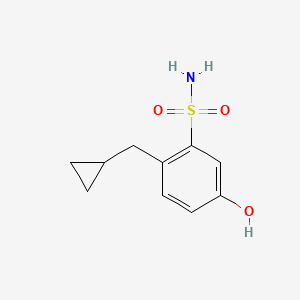
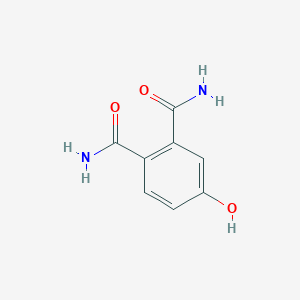
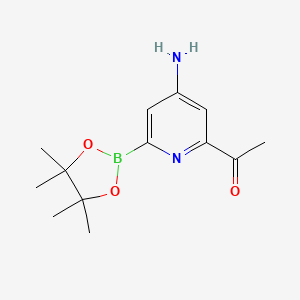
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)

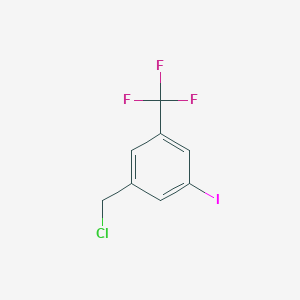
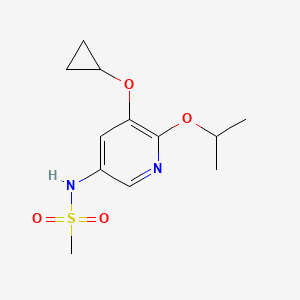
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
